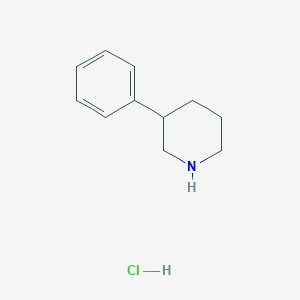

3-Phenylpiperidine Hydrochloride

Übersicht

Beschreibung

3-Phenylpiperidine Hydrochloride is a chemical compound with the CAS Number: 19509-09-2 . It has a molecular weight of 197.71 and is a powder in physical form . It is used in proteomics research .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis

The molecular formula of this compound is C11H15N.ClH . The Inchi Code is 1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 197.71 . The melting point is 142-144 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Improved Stereospecific Syntheses : 3-Phenylpiperidine hydrochloride derivatives were created through stereoselective synthesis, using the Mannich reaction and intramolecular aldol condensation. These compounds were analyzed using 1H NMR and 13C NMR techniques, providing insight into their molecular structures (Jaffar & Upton, 1996).

Structural Investigation of Hindered Aromatic Amines : N-phenylpiperidine, a related compound, was examined using X-ray diffraction, revealing interesting structural features like the quasi-planarity of the nitrogen atom and the flattened nature of its isopropyl group. The study also investigated the hydrochloride form and its unique stoichiometry (Giumanini et al., 1994).

Pharmaceutical Analysis and Synthesis

Validation and Application in LC-MS/MS : A liquid chromatography-tandem mass spectrometric method was validated for determining the concentration of a this compound derivative in plasma. This method supported pre-clinical studies by providing accurate and reproducible measurements (Yang et al., 2004).

Efficient Synthesis of Phenylpiperidine Derivatives : A cost-effective synthesis process for 2-phenyl-3-aminopyridine, a key intermediate in preparing phenylpiperidine derivatives, was developed. This process highlights the importance of phenylpiperidine compounds in pharmaceutical research (Caron et al., 2001).

Palladium-catalyzed Synthesis : A study focused on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, demonstrating an efficient method to synthesize 3-arylpiperidines, crucial building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Biochemical and Pharmacological Studies

Antiviral and Antimicrobial Evaluation : A set of alkyl derivatives of 3-phenylpiperidine-2,6-dione was synthesized and evaluated for their antiviral and antimicrobial activities. This highlights the potential of this compound derivatives in developing new therapeutic agents (Bielenica et al., 2011).

Neurotoxicity and Anticonvulsant Evaluation : Novel derivatives of 3-phenylpiperidine were tested for anticonvulsant and neurotoxicity effects. Such studies are essential in assessing the therapeutic potential and safety of new drugs (Aytemir & Çalış, 2010).

Role in Pain Management : A review explored the use of phenylpiperidine derivatives in treating acute and chronic pain, demonstrating their significant role in pain medicine and anesthesia. This includes the study of their interactions with opioid receptors and their metabolism (Elbaridi et al., 2017).

Wirkmechanismus

Target of Action

3-Phenylpiperidine Hydrochloride, also known as Meperidine, primarily targets the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

This compound functions as an analgesic due to its μ-opioid receptor agonism . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . It also has local anesthetic properties as a result of interaction with sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the μ-opioid receptors and the ascending pain pathways . Activation of these receptors inhibits the transmission of pain signals, thereby altering pain perception .

Pharmacokinetics

This compound has a 65% first-pass uptake by the lungs, with higher plasma protein binding than morphine . Normeperidine, an active metabolite of Meperidine, has analgesic activity and a potency twice that of Meperidine itself . Normeperidine has a longer elimination half-life than Meperidine and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The activation of μ-opioid receptors by this compound leads to analgesic effects , providing relief from moderate to severe pain . It also has the unique ability to interrupt postoperative shivering and shaking chills .

Safety and Hazards

The safety information for 3-Phenylpiperidine Hydrochloride includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Biochemische Analyse

Biochemical Properties

Phenylpiperidines, the class of compounds to which 3-Phenylpiperidine Hydrochloride belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the phenylpiperidine molecule.

Cellular Effects

Related phenylpiperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other phenylpiperidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Related compounds have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Other phenylpiperidine derivatives have been studied, and they are known to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

3-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVMJYYCFLIGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589603 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19509-09-2 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

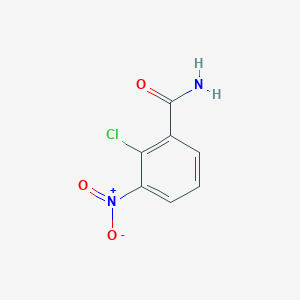

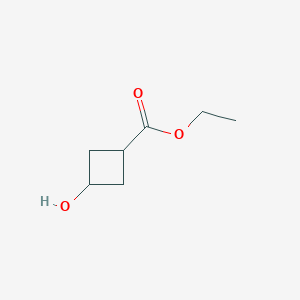

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)